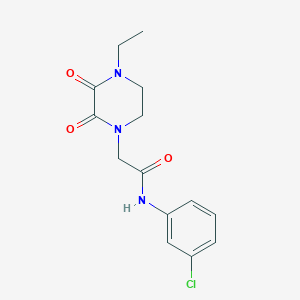
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as N-CPEDPA, is a synthetic compound that has been studied for its potential applications in the field of medicinal and pharmaceutical sciences. N-CPEDPA is a derivative of the amino acid piperazine, and is composed of an amide, a chlorine, and an ethyl group. It has been studied for its ability to act as a chiral catalyst in the synthesis of pharmaceuticals, as well as its potential as an inhibitor of certain enzymes.
作用机制
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been found to act as an inhibitor of both COX-2 and AChE. It is believed to bind to the active sites of these enzymes, preventing them from functioning properly. This inhibition of these enzymes leads to decreased inflammation and improved cognitive function, respectively.
Biochemical and Physiological Effects
The inhibition of COX-2 by this compound has been found to lead to decreased inflammation. This can be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, the inhibition of AChE by this compound has been found to lead to improved cognitive function. This can be beneficial in the treatment of cognitive disorders such as Alzheimer’s disease.
实验室实验的优点和局限性
The use of N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable under various conditions. Additionally, it is relatively non-toxic and has low environmental impact. However, there are some limitations to its use. It is relatively expensive, and its effects on enzymes may not be as potent as other compounds.
未来方向
The potential applications of N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide are numerous. Further research is needed to better understand its mechanism of action and its potential therapeutic effects. Additionally, further research is needed to explore its potential as a chiral catalyst for the synthesis of pharmaceuticals. Additionally, further research is needed to explore its potential as an inhibitor of other enzymes, as well as its potential uses in other fields such as agriculture and food science. Finally, further research is needed to explore the potential for this compound to be used in drug design and delivery systems.
合成方法
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can be synthesized by a variety of methods. One method involves the reaction of 3-chlorobenzoic acid with 4-ethyl-2,3-dioxopiperazine in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as the product. Another method involves the reaction of 3-chlorobenzoic acid with 4-ethyl-2,3-dioxopiperazine and an acid such as sulfuric acid. This reaction results in the formation of this compound and water as the products.
科学研究应用
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has been studied for its potential applications in the field of medicinal and pharmaceutical sciences. It has been found to act as a chiral catalyst in the synthesis of pharmaceuticals, as well as an inhibitor of certain enzymes. In particular, it has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. Additionally, it has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-2-17-6-7-18(14(21)13(17)20)9-12(19)16-11-5-3-4-10(15)8-11/h3-5,8H,2,6-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQJRZLNOKFAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B6507524.png)
![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507529.png)
![2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6507535.png)
![N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507543.png)
![N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6507544.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B6507546.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B6507551.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6507568.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6507571.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B6507585.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6507594.png)
![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide](/img/structure/B6507607.png)
![2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6507609.png)